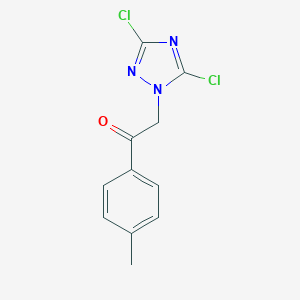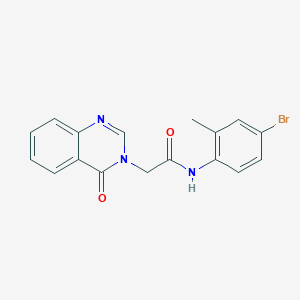
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMQ belongs to the class of quinazoline derivatives, which have been studied extensively for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cell growth and survival. In cancer cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and immune response. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis. In inflammatory cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth and proliferation of bacterial and fungal cells by disrupting cell wall synthesis and membrane integrity.
实验室实验的优点和局限性
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, including the optimization of its synthesis method to improve its bioavailability and efficacy, and the identification of its molecular targets and mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in vivo, and to determine its potential therapeutic applications in various diseases. Finally, the development of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with ethyl 4-bromo-2-methylphenylacetate to form 2-(4-bromo-2-methylphenyl)quinazolin-4(3H)-one. The resulting compound is then reacted with chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been optimized to yield high purity and yield, making it suitable for scientific research.
科学研究应用
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have antimicrobial activity against various bacterial and fungal species, making it a potential candidate for the treatment of infectious diseases.
属性
产品名称 |
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
分子式 |
C17H14BrN3O2 |
分子量 |
372.2 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-8-12(18)6-7-14(11)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChI 键 |
JQBJSUKXGQDUEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



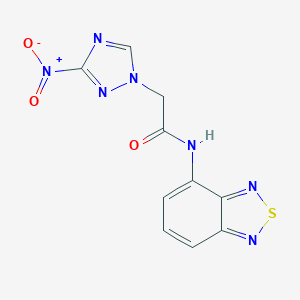
![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)
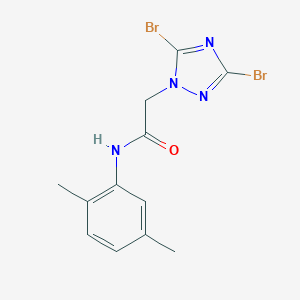

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
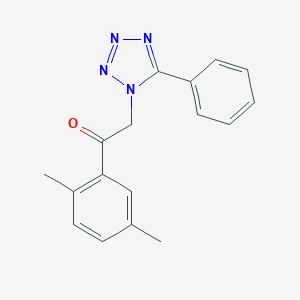
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
